molecular formula C21H32N4O2 B2946887 N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941994-97-4

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2946887
CAS RN: 941994-97-4
M. Wt: 372.513
InChI Key: AJNXVZUYJHXZGL-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O2 and its molecular weight is 372.513. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has shown interest in compounds with structures similar to N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, particularly in their roles as intermediates or catalysts in chemical reactions. For instance, the development of new methods for the synthesis of 6-cyanopurines demonstrated the utility of N,N-dimethylamino phenyl-substituted compounds in generating novel heterocyclic structures, highlighting their importance in expanding the toolkit available for synthetic chemists (Alves et al., 1997). Similarly, studies on the copper-catalyzed coupling of terminal alkynes with aryl halides revealed that ligands bearing dimethylamino phenyl groups significantly enhance the efficiency of the coupling process, showcasing their potential in facilitating complex organic synthesis (Chen et al., 2023).

Molecular Dynamics

The investigation into the molecular dynamics of rare-earth metal complexes with N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylaminato ligands has provided insight into the structural variations and binding motifs of these complexes. Such studies are crucial for understanding the behavior of these complexes in solution and could have implications for their use in catalysis and materials science. The dynamic exchange of pyridine nitrogen atoms in coordination with metal atoms at ambient temperature is a phenomenon of particular interest (Hellmann et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been explored for their pharmacological properties. For example, the study of neuropeptide Y Y2 receptor antagonists has utilized compounds with similar structural features to investigate their potential therapeutic applications. These studies contribute to the broader understanding of receptor-ligand interactions and offer pathways for developing novel therapeutic agents (Bonaventure et al., 2004).

properties

IUPAC Name

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-24(2)18-11-9-16(10-12-18)19(25-13-5-6-14-25)15-22-20(26)21(27)23-17-7-3-4-8-17/h9-12,17,19H,3-8,13-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNXVZUYJHXZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.